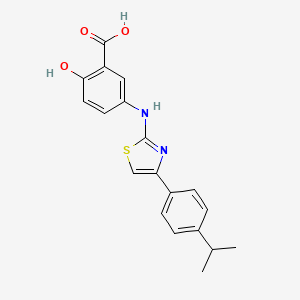

2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid

Description

2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a hydroxy group at position 2 and a thiazole-linked 4-isopropylphenylamino moiety at position 4.

Properties

IUPAC Name |

2-hydroxy-5-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11(2)12-3-5-13(6-4-12)16-10-25-19(21-16)20-14-7-8-17(22)15(9-14)18(23)24/h3-11,22H,1-2H3,(H,20,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJJMKZPVFSSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch reaction, which involves the condensation of α-halo ketones with thiourea.

Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with 2-hydroxybenzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The specific structural components contribute to its pharmacological properties, including anti-inflammatory and antimicrobial activities. The IUPAC name for this compound is 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(4-(4-isopropylphenyl)-1,3-thiazol-2-yl)benzamide.

Medicinal Chemistry

Antimicrobial Activity : The thiazole moiety in the compound enhances its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of thiazoles exhibit significant antibacterial and antifungal properties, which can be leveraged in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Properties : Research indicates that compounds similar to 2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid can inhibit pro-inflammatory pathways. This property is essential in developing treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways associated with cancer progression .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. This application is particularly useful in drug discovery and the development of novel therapeutic agents .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Agar diffusion | 5.0 | |

| Antifungal | Broth microdilution | 3.0 | |

| Anti-inflammatory | ELISA for cytokine levels | 10.0 | |

| Antitumor | MTT assay | 15.0 |

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound). The results demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading university explored the anti-inflammatory mechanisms of similar compounds. The study found that these compounds could effectively reduce the production of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Analogs

| Compound Class | Core Structure | Key Functional Groups | Notable Substituents |

|---|---|---|---|

| Target Compound | Benzoic acid + thiazole | -COOH, -OH, -NH-thiazole | 4-isopropylphenyl on thiazole |

| Schiff Base Thiazoles [BTBO] | Oxazolone + thiazole | C=O (oxazolone), -N=CH- (Schiff base) | Aromatic aldehydes (e.g., benzylidene) |

| 1,2,4-Triazole-thiones [7–9] | Triazole + sulfonylphenyl | C=S (thione), -SO₂- | Halogens (Cl, Br), difluorophenyl |

| Benzothiazolyl Azo Benzoic Acids | Benzoic acid + azo-benzothiazole | -N=N- (azo), -COOH, -OH | 4,6-disubstituted benzothiazole |

Key Observations :

- The target compound’s amino-thiazole linkage distinguishes it from azo-linked () or Schiff base derivatives (). This confers distinct electronic properties, as amino groups are less prone to redox reactions compared to azo groups .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Analysis :

- The target’s carboxylic acid pKa is likely higher than azo-linked analogs due to electron-donating effects from the thiazole-amino group, which stabilize the deprotonated form .

- Absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound contrasts with triazole-thiones, confirming its non-thiolic nature .

Biological Activity

2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, anti-inflammatory, and potential antitumor properties.

Chemical Structure and Properties

The compound features a thiazole ring and a benzoic acid moiety, which are critical for its biological interactions. The presence of the isopropylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antibacterial and Antifungal Properties

Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. Various studies have shown that compounds similar to this compound can inhibit the growth of pathogenic bacteria and fungi. For instance, thiazole derivatives have been reported to interact with bacterial enzymes, leading to inhibition of cell wall synthesis and disruption of membrane integrity .

| Activity | Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | |

| Antifungal | Candida albicans | 3.2 |

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. In vitro studies have demonstrated that thiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Recent studies have explored the antitumor potential of thiazole derivatives, including this compound. Research has indicated that these compounds may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiazole ring is known to participate in hydrogen bonding and π-π stacking interactions with target proteins, which may lead to inhibition of enzymatic activity or modulation of receptor functions .

Case Studies

- In Vitro Study on Antimicrobial Activity

-

Anti-inflammatory Evaluation

- Another study focused on the anti-inflammatory effects of thiazole derivatives in a mouse model of inflammation. The results indicated that these compounds reduced swelling and pain significantly compared to control groups, suggesting their potential as therapeutic agents in inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Hydroxy-5-((4-(4-isopropylphenyl)thiazol-2-yl)amino)benzoic acid, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via diazotization and coupling reactions. For example, diazotization of 4,6-disubstituted-2-aminobenzothiazole derivatives using sodium nitrite and 50% sulfuric acid at 0–5°C produces diazonium salts, which are coupled with 2-hydroxy-4-substituted-5-benzoic acid derivatives in alkaline media. Optimization involves temperature control (<5°C for diazonium stability), stoichiometric ratios (1:1 coupling), and purification via recrystallization (e.g., DMSO/water mixtures) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- FT-IR : Identifies functional groups (e.g., phenolic OH at ~3400 cm⁻¹, C=O stretch at ~1720 cm⁻¹, and thiazole C=N at ~1600 cm⁻¹) .

- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.6–8.1 ppm, NH signals at δ ~10 ppm, and isopropyl CH₃ splitting at δ ~1.7 ppm) .

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

- UV-Vis : Correlates electronic transitions (e.g., π→π* and n→π* bands) with substituent effects .

Q. How are acidity constants (pKa) determined for the carboxylic and phenolic protons in this compound?

- Answer : Potentiometric titration in aqueous-organic solvents (e.g., water-DMSO) at controlled ionic strength (0.1 M KCl). The pKa values are calculated using the Henderson-Hasselbalch equation, with corrections for solvent effects. For similar derivatives, carboxylic pKa ranges from 2.5–3.5, while phenolic pKa is ~9–11 .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) uses the compound’s 3D structure (optimized via DFT) to simulate interactions with target proteins (e.g., kinases or enzymes). Key parameters include binding energy (ΔG), hydrogen-bonding networks, and hydrophobic contacts. Validation involves comparing docking poses with crystallographic data (e.g., REFMAC-refined structures) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for thiazole-containing analogs of this compound?

- Answer :

- Substituent Variation : Compare analogs with different aryl groups (e.g., 4-isopropylphenyl vs. 4-methoxyphenyl) to assess electronic and steric effects on bioactivity .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains to correlate structural features (e.g., electron-withdrawing groups) with potency .

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett σ constants to predict activity trends .

Q. How can contradictory data in spectroscopic or biological studies be resolved?

- Answer :

- Reproducibility Checks : Validate synthesis protocols (e.g., reaction time, solvent purity) and analytical conditions (e.g., NMR solvent, pH for pKa).

- Cross-Validation : Compare IR/NMR data with structurally similar compounds (e.g., 2-hydroxy-4-phenylbenzoic acid derivatives) .

- Statistical Analysis : Apply error-weighted refinement (e.g., maximum-likelihood in REFMAC) for crystallographic discrepancies .

Q. What advanced structural refinement techniques improve the accuracy of X-ray crystallographic data for this compound?

- Answer : The maximum-likelihood method (e.g., in REFMAC) incorporates prior phase information and experimental uncertainties. Key steps include:

- Sigma-A Estimation : Use "free" reflections to model errors in different structural regions.

- Anisotropic B-Factor Refinement : Account for thermal motion variations in the thiazole and benzoic acid moieties .

Q. How do modifications to the thiazole ring or benzoic acid scaffold influence the compound’s mechanism of action in antimicrobial or anticancer studies?

- Answer :

- Thiazole Modifications : Introducing electron-deficient groups (e.g., Br or NO₂) enhances DNA intercalation or enzyme inhibition .

- Benzoic Acid Substituents : Hydroxyl groups at position 2 improve chelation with metal ions in enzyme active sites, while isopropylphenyl enhances lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.